molecular formula C19H23N7O B12176435 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12176435
M. Wt: 365.4 g/mol
InChI Key: MEQGCFLXUSUNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to N-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Chemical Classification and Structural Taxonomy

The compound belongs to three distinct chemical classes:

  • Heterocyclic Amides : Characterized by the cyclohexanecarboxamide backbone, which provides conformational rigidity and hydrogen-bonding capacity.
  • Azole Derivatives : Contains both pyrazole (1H-pyrazol-1-yl) and tetrazole (1H-tetrazol-1-yl) rings, classified under five-membered nitrogen-rich heterocycles.
  • Aromatic Substituted Compounds : The 3,5-dimethylpyrazole group attached to a para-substituted phenyl ring introduces steric bulk and π-π stacking potential.
Molecular Architecture

The compound’s structure features:

Component Structural Role Key Interactions
Cyclohexanecarboxamide Central scaffold Hydrogen bonding via amide group
Tetrazole ring Electron-deficient moiety Dipole-dipole interactions, metal coordination
3,5-Dimethylpyrazole Aromatic substituent Hydrophobic interactions, CH-π bonding
Phenyl linker Spatial bridge Conjugation effects, steric guidance

The molecular formula is C₂₀H₂₃N₇O , with a calculated molecular weight of 385.45 g/mol. X-ray crystallography of analogous compounds reveals chair conformations for the cyclohexane ring and coplanar alignment between the tetrazole and pyrazole systems.

Tautomerism and Resonance
  • The tetrazole ring exhibits 1H-2H tautomerism , with the 1H-form dominating in solid states due to intramolecular hydrogen bonding.
  • The pyrazole ring’s 1H-configuration is stabilized by methyl groups at positions 3 and 5, preventing tautomeric shifts.

Historical Development in Heterocyclic Compound Research

Early Heterocyclic Frameworks (1883–1950)

The foundational work of Ludwig Knorr (1883) on pyrazole synthesis via acetylene-diazomethane reactions established methodologies later adapted for complex azole derivatives. Hans von Pechmann’s 1898 development of cyclocondensation techniques enabled systematic access to substituted pyrazoles, though early efforts focused on simple monocyclic systems.

Tetrazole Emergence (1950–2000)

The discovery of tetrazole’s bioisosteric equivalence to carboxylic acids (1950s) drove synthetic innovations. Key milestones:

  • 1959 : Isolation of 1-pyrazolyl-alanine demonstrated natural pyrazole occurrence.
  • 1970s : Pinner azide-nitrile cyclization became the standard tetrazole synthesis route.
  • 1990s : Microwave-assisted methods reduced reaction times for tetrazole-pyrrole hybrids.
Modern Hybrid Systems (2000–Present)

The target compound exemplifies post-2000 trends in polyheterocyclic hybridization :

Era Design Strategy Example Advance
2000s Sequential ring addition Celecoxib-like COX-2 inhibitors
2010s Conformational locking PARP-1 inhibitors with tetrazole motifs
2020s Machine learning-guided synthesis Predictive models for azole-carboxamide stability

Patent analyses reveal increasing use of Ullmann coupling (2010–2025) to assemble aryl-pyrazole-tetrazole architectures, as seen in US9415037B2’s palladium-catalyzed methods. Recent advances employ continuous flow reactors to optimize carboxamide formation yields from 40% to 78% in model systems.

Structural Evolution Timeline
  • 1985 : First pyrazole-carboxamide hybrids synthesized for antifungal screening.
  • 2002 : Introduction of tetrazole bioisosteres in angiotensin II receptor blockers.
  • 2015 : Computational studies identify optimal substitution patterns for polyheterocyclic drug candidates.
  • 2023 : Cryo-EM structures confirm target compound’s binding to HDAC6 catalytic pockets in preclinical models.

Properties

Molecular Formula

C19H23N7O

Molecular Weight

365.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H23N7O/c1-14-12-15(2)26(22-14)17-8-6-16(7-9-17)21-18(27)19(10-4-3-5-11-19)25-13-20-23-24-25/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,21,27)

InChI Key

MEQGCFLXUSUNEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3(CCCCC3)N4C=NN=N4)C

Origin of Product

United States

Preparation Methods

Core Structural Components

The target molecule comprises three principal moieties:

  • 3,5-Dimethyl-1H-pyrazole : A heterocyclic aromatic ring system with methyl substituents at positions 3 and 5.

  • Tetrazole-functionalized cyclohexane : A six-membered carbocycle bearing a tetrazole group, known for its metabolic stability and hydrogen-bonding capacity.

  • Carboxamide linker : Connects the pyrazole-containing aryl group to the cyclohexane-tetrazole subunit.

Retrosynthetic disconnection suggests two primary precursors (Figure 1):

  • Precursor A : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline

  • Precursor B : 1-(1H-Tetrazol-1-yl)cyclohexanecarbonyl chloride

Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline

This intermediate is typically prepared via nucleophilic aromatic substitution (SNAr) between 4-fluoroaniline and 3,5-dimethylpyrazole under basic conditions.

Representative Protocol

ParameterCondition
SolventDimethylformamide (DMF)
BasePotassium carbonate (K₂CO₃)
Temperature120°C, reflux
Reaction Time18–24 hours
Yield68–72%

The reaction proceeds via deprotonation of 3,5-dimethylpyrazole by K₂CO₃, generating a nucleophilic species that displaces fluoride from 4-fluoroaniline. Post-reaction purification involves silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate the product as a pale-yellow solid.

Synthesis of 1-(1H-Tetrazol-1-yl)cyclohexanecarbonyl Chloride

This acid chloride derivative is synthesized through a two-step sequence:

  • Cyclohexanecarboxylic Acid Activation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acyl chloride.

  • Tetrazole Coupling : Reaction with 1H-tetrazole in the presence of N,N-diisopropylethylamine (DIPEA) facilitates nucleophilic substitution at the carbonyl center.

Critical Parameters

  • Molar Ratio : Acyl chloride to tetrazole (1:1.2) ensures complete conversion.

  • Solvent System : Dichloromethane (DCM) at 0–5°C minimizes side reactions.

  • Workup : Sequential washes with 5% NaHCO₃ and brine remove excess reagents.

Principal Coupling Methodologies

Schotten-Baumann Reaction

The classical amide bond formation strategy employs the Schotten-Baumann protocol, combining Precursor A and B under biphasic conditions.

Procedure

  • Phase 1 : Dissolve 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline (1.0 equiv) in aqueous NaOH (10% w/v).

  • Phase 2 : Add 1-(1H-tetrazol-1-yl)cyclohexanecarbonyl chloride (1.05 equiv) in dichloromethane.

  • Stirring : Vigorous agitation (800–1,000 rpm) for 4–6 hours at 0–5°C.

  • Isolation : Extract with DCM, dry over MgSO₄, and concentrate.

Performance Metrics

ParameterValue
Yield58–62%
Purity (HPLC)92–94%
Byproducts<3%

While reliable, this method requires strict temperature control to prevent hydrolysis of the acyl chloride.

Catalytic Coupling Using HATU

Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enhance reaction efficiency in aprotic solvents.

Optimized Conditions

  • Solvent : Anhydrous DMF

  • Base : DIPEA (3.0 equiv)

  • Coupling Agent : HATU (1.2 equiv)

  • Temperature : Room temperature (25°C)

  • Time : 2 hours

Advantages

  • Yield Improvement : 72–78%

  • Reduced Byproducts : <1.5%

  • Scalability : Demonstrated at 500 g scale

Mechanistic studies suggest HATU activates the carbonyl group via uranium intermediate formation, facilitating nucleophilic attack by the aniline derivative.

Alternative Synthetic Routes

One-Pot Sequential Coupling

A convergent approach avoids isolating intermediates by performing tetrazole installation and amide coupling in a single reactor.

Steps

  • React cyclohexanecarbonyl chloride with 1H-tetrazole (1.1 equiv) in THF at −20°C.

  • Add 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and Hünig’s base (2.5 equiv).

  • Warm to 25°C and stir for 12 hours.

Outcomes

MetricResult
Overall Yield65–68%
Process IntensityReduced by 40%

This method minimizes handling losses but demands precise stoichiometric control to prevent over-alkylation.

Solid-Phase Synthesis

Adapted from peptide synthesis, this method immobilizes the aniline derivative on Wang resin, enabling stepwise addition of reagents.

Protocol Highlights

  • Resin Loading : 0.8–1.2 mmol/g

  • Coupling Cycles : DIC/HOBt activation

  • Cleavage : TFA/DCM (1:9 v/v)

Benefits

  • Purity : >98% after HPLC

  • Automation Potential : High

However, scalability remains limited due to resin costs and extended cycle times.

Reaction Optimization and Troubleshooting

Solvent Effects on Yield

Comparative studies in polar aprotic solvents reveal significant yield variations:

SolventDielectric ConstantYield (%)
DMF36.778
DMSO46.771
THF7.563
Acetonitrile37.568

DMF’s high polarity stabilizes transition states, accelerating amide bond formation.

Temperature-Dependent Side Reactions

Elevated temperatures (>40°C) promote:

  • Tetrazole Ring Opening : Forms nitrile byproducts (3–8%).

  • Aminolysis Competitors : Competing reactions with solvent or bases.

Maintaining temperatures below 25°C suppresses these pathways.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 8.92 (s, 1H, tetrazole-H)

    • δ 7.68 (d, J = 8.4 Hz, 2H, aryl-H)

    • δ 6.32 (s, 1H, pyrazole-H)

    • δ 2.24 (s, 6H, CH₃ groups)

  • IR (KBr) :

    • 1685 cm⁻¹ (C=O stretch)

    • 1550 cm⁻¹ (tetrazole ring)

Chromatographic Purity Assessment

HPLC Conditions

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase: Acetonitrile/0.1% H3PO4 (55:45)

  • Retention Time: 12.3 minutes

Industrial-Scale Considerations

Cost Analysis of Routes

MethodCost ($/kg)Yield (%)
Schotten-Baumann42062
HATU Catalyzed58078
One-Pot39068

The one-pot method offers the best balance of cost and efficiency for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and tetrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole-tetrazole hybrids have been reported to inhibit cancer cell proliferation effectively. A study highlighted the synthesis of such compounds, demonstrating their capability to inhibit nitric oxide secretion in cancer cells, which is crucial for tumor growth and progression .

Cardiovascular Effects

Research has also shown that certain derivatives of tetrazole-pyrazole compounds can act as cardiotonic agents. Inhibitory activity against phosphodiesterase 3 (PDE3), an enzyme linked to heart function, was observed with IC50 values indicating potent effects. For example, one derivative exhibited an IC50 of 0.24 μM against PDE3A, suggesting potential therapeutic applications in treating heart diseases .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole-tetrazole compounds have been documented, with studies reporting their ability to reduce inflammation markers in various models. These compounds may serve as lead structures for developing new anti-inflammatory drugs .

Antibacterial Activity

Compounds similar to N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide have shown promising antibacterial properties against several pathogenic bacteria. Their efficacy surpasses that of traditional antibiotics like ciprofloxacin and tetracycline, making them candidates for further development in combating antibiotic resistance .

Growth Regulators

Pyrazole and tetrazole derivatives are being explored as plant growth regulators. Their ability to modulate plant physiological processes can lead to enhanced crop yields and stress resistance. Research indicates that these compounds can influence hormone pathways within plants, promoting growth under suboptimal conditions .

Synthesis of Functional Materials

The unique properties of pyrazole-tetrazole compounds allow them to be utilized in the synthesis of functional materials. For instance, they can be incorporated into polymers or used as ligands in metal-organic frameworks (MOFs), which are valuable in catalysis and gas storage applications .

Table: Summary of Applications

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnticancer ActivityInhibition of nitric oxide secretion; effective against cancer cells
Cardiovascular EffectsPotent PDE3 inhibition with IC50 values as low as 0.24 μM
Anti-inflammatory PropertiesReduction of inflammation markers observed
Antibacterial ActivitySuperior efficacy against pathogenic bacteria compared to standard antibiotics
AgriculturalGrowth RegulatorsModulation of plant hormone pathways leading to improved growth
Materials ScienceSynthesis of Functional MaterialsIncorporation into polymers and MOFs for enhanced catalytic properties

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural Analysis

The compound combines two distinct heterocyclic systems:

  • Pyrazole : A five-membered ring with two nitrogen atoms (1H-pyrazol-1-yl) substituted with methyl groups at positions 3 and 3. This substitution pattern enhances steric bulk and may influence binding affinity .
  • Tetrazole : A five-membered aromatic ring with four nitrogen atoms (1H-tetrazol-1-yl), often serving as a carboxylic acid bioisostere due to its similar pKa and hydrogen-bonding capacity.

The phenyl group bridges the pyrazole and carboxamide, enabling π-π stacking interactions in biological targets.

Comparison with Similar Compounds

Pyrazole-Containing Analogues

reports N-substituted pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). Key differences include:

  • Substituents : The 3,5-dimethylpyrazole group in the target compound may enhance lipophilicity compared to fluorophenyl or bromophenyl substituents in analogues from .

Tetrazole-Containing Analogues

lists N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS 1220108-05-3), which shares the tetrazole-cyclohexanecarboxamide core but differs in substituents:

  • Linker : The methoxyphenylethyl group in the analogue versus the pyrazole-phenyl group in the target compound. This substitution may reduce steric hindrance in the analogue, favoring different target interactions.
  • Electronic Effects : The methoxy group in the analogue introduces electron-donating properties, contrasting with the electron-withdrawing methyl groups on the pyrazole in the target compound .

Hybrid Pyrazole-Tetrazole Derivatives

No direct analogues combining both pyrazole and tetrazole moieties are cited in the evidence. However, structural inferences can be drawn:

  • Synergistic Effects : The dual heterocyclic system in the target compound may improve binding to targets requiring multiple hydrogen-bonding sites (tetrazole) and hydrophobic interactions (pyrazole).

Discussion

Methodological Considerations

The crystal structures of related pyrazoline derivatives () were determined using X-ray crystallography, likely employing SHELX software ().

Limitations of Available Data

  • Pharmacological Data: No activity or toxicity data for the target compound are provided, limiting functional comparisons.
  • Synthetic Routes : lists CAS numbers but lacks synthetic protocols or yields, complicating feasibility assessments.

Biological Activity

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C13H17N5
  • Molecular Weight : 215.30 g/mol
  • IUPAC Name : this compound

These properties are crucial for understanding its interactions at the molecular level and predicting its biological behavior.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar pyrazole structures have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : The compound has shown an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard chemotherapy drug 5-fluorouracil (IC50 = 8.34 µM) .

The mechanism through which this compound exerts its anticancer effects includes:

  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with the compound leads to significant apoptosis in cancer cells, particularly through cell cycle arrest at the G0/G1 phase .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 = 5.13 µM (C6 cells)
Apoptosis InductionSignificant induction observed
CytotoxicityMore effective than 5-FU

Antioxidant and Anti-inflammatory Properties

Compounds containing pyrazole moieties have been reported to possess antioxidant and anti-inflammatory properties, which may contribute to their therapeutic potential in various diseases . These properties are attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

Additional Biological Activities

The broader class of pyrazole derivatives has been linked to various biological activities:

  • Antiviral
  • Antibacterial
  • Antifungal

These activities make them promising candidates for drug development in treating infectious diseases and inflammatory conditions .

Case Studies and Applications

Several case studies have documented the effectiveness of pyrazole derivatives in preclinical models:

  • Glioma Treatment : A study demonstrated that specific pyrazole derivatives significantly inhibited glioma cell proliferation while sparing healthy cells .
  • Inflammatory Disorders : Research has indicated that these compounds can reduce inflammation markers in animal models, suggesting potential use in treating conditions like rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, and what are the critical reaction parameters?

  • Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the cyclohexane ring followed by coupling with the pyrazole and tetrazole moieties. Key steps include:

  • Cyclohexanecarboxamide core synthesis : Use of carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the tetrazole group to the cyclohexane scaffold. Reaction temperatures should be maintained at 0–4°C to avoid side reactions .
  • Pyrazole-phenyl coupling : Suzuki-Miyaura cross-coupling or Ullmann-type reactions for attaching the 3,5-dimethylpyrazole-substituted phenyl group. Catalyst systems (e.g., Pd(PPh₃)₄) and anhydrous conditions are critical for high yields .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and computational techniques are essential for characterizing this compound?

  • Answer :

  • NMR (¹H/¹³C) : Assign peaks for the tetrazole (δ 8.9–9.2 ppm for tetrazole protons) and pyrazole (δ 2.1–2.3 ppm for methyl groups) moieties. Overlap in aromatic regions requires 2D COSY or HSQC for resolution .
  • X-ray crystallography : Resolves conformational flexibility in the cyclohexane ring and confirms the planar geometry of the tetrazole group. Data collection at 100 K minimizes thermal motion artifacts .
  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

Q. How can researchers design initial biological activity screens for this compound?

  • Answer : Prioritize assays based on structural analogs (e.g., tetrazole-containing carboxamides):

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 μM warrant further study .
  • Cellular assays : Use MTT or resazurin-based viability assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Include positive controls (e.g., doxorubicin) and monitor for solubility issues via DLS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Answer :

  • Modify substituents : Replace the cyclohexane carboxamide with a piperidine or bicyclic scaffold to enhance rigidity and bioavailability. Monitor LogP changes via HPLC retention times .
  • Tetrazole bioisosteres : Substitute tetrazole with carboxylate or sulfonamide groups to compare binding affinities in molecular docking (e.g., AutoDock Vina with PDB 3H6) .
  • Methyl group effects : Synthesize analogs with bulkier alkyl groups (e.g., isopropyl) on the pyrazole to evaluate steric hindrance in target binding pockets .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Answer : Contradictions often arise from assay variability or off-target effects. Mitigate via:

  • Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) for binding kinetics (ka/kd) alongside enzymatic IC₅₀ .
  • Proteome-wide profiling : Use thermal shift assays (TSA) to identify unintended protein targets contributing to cytotoxicity .
  • Meta-analysis : Compare data across cell lines (e.g., NCI-60 panel) to distinguish cell-specific effects from compound-specific activity .

Q. How can researchers model the compound’s pharmacokinetic properties in silico?

  • Answer :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (Lipinski’s Rule of Five), blood-brain barrier penetration, and CYP450 inhibition .
  • MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess membrane permeability (e.g., POPC bilayers) and stability of hydrogen bonds with water .
  • Metabolite prediction : Employ GLORY or Meteor Nexus to identify probable Phase I/II metabolites, focusing on tetrazole ring oxidation and amide hydrolysis .

Methodological Considerations

Q. What experimental controls are critical for ensuring reproducibility in biological studies?

  • Answer :

  • Solvent controls : Use DMSO concentrations ≤0.1% (v/v) to avoid solvent-induced cytotoxicity. Include vehicle-only controls in all assays .
  • Reference standards : Co-test with structurally validated inhibitors (e.g., erlotinib for EGFR) to confirm assay sensitivity .
  • Batch consistency : Characterize compound purity via HPLC-ELSD for each synthesis batch and report lot-specific activity data .

Q. How can researchers address solubility limitations in aqueous assays?

  • Answer :

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 at concentrations <5% (w/v) to enhance solubility without disrupting cell membranes .
  • Nanoformulations : Prepare liposomal or PLGA nanoparticles (100–200 nm via dynamic light scattering) to improve bioavailability and reduce aggregation .
  • pH adjustment : Test solubility in phosphate buffers (pH 6.5–7.4) and correlate with pKa values (predicted via MarvinSketch) to optimize ionization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.